molecular formula C13H12O5 B13929102 6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid

6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B13929102
M. Wt: 248.23 g/mol
InChI Key: CZBVTUGRFOPYFF-UHFFFAOYSA-N
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Description

6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of hydroxyl and methoxy groups attached to the naphthalene ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid can be achieved through several methods. One notable approach involves the chemo-enzymatic pathway starting from sinapic acid. This method includes a one-pot two-step process where sinapic acid undergoes alkaline extraction, resulting in the conversion to this compound . The reaction intermediates, such as bislactone and thomasidioic acid, are also formed during this process.

Industrial Production Methods

Industrial production of this compound is not extensively documented. the chemo-enzymatic synthesis method mentioned above can be scaled up for preparative-scale production. The process involves simple filtration as a purification step, making it a cost-effective and sustainable approach .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to specific enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

6-hydroxy-4,5-dimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H12O5/c1-17-10-6-8(13(15)16)5-7-3-4-9(14)12(18-2)11(7)10/h3-6,14H,1-2H3,(H,15,16)

InChI Key

CZBVTUGRFOPYFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=CC(=C2OC)O

Origin of Product

United States

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